1-Aminohomopiperidine

Lipophilicity Drug Design ADME

1-Aminohomopiperidine (1-AHP), also known as azepan-1-amine or N-aminohexamethylenimine, is a saturated seven-membered nitrogen heterocycle (azepane) bearing an N-amino substituent. It is a colorless to pale yellow liquid with a molecular weight of 114.19 g/mol, a boiling point of 165°C, and a density of 0.984 g/mL at 25°C.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 5906-35-4
Cat. No. B121769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminohomopiperidine
CAS5906-35-4
SynonymsHexahydro-1H-azepin-1-amine;  (Azepan-1-yl)amine;  1,1-Hexamethylenehydrazine;  1-Aminoazepane;  1-Aminohexahydro-1H-azepine;  1-Aminohexahydroazepine;  1-Aminohexamethyleneimine;  1-Aminohomopiperidine;  1-Aminoperhydroazepine;  Hexahydro-1H-azepin-1-amine; 
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)N
InChIInChI=1S/C6H14N2/c7-8-5-3-1-2-4-6-8/h1-7H2
InChIKeyUGBKOURNNQREPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminohomopiperidine (CAS 5906-35-4): A Seven-Membered Cyclic Hydrazine Building Block for Pharmaceutical and Materials Research


1-Aminohomopiperidine (1-AHP), also known as azepan-1-amine or N-aminohexamethylenimine, is a saturated seven-membered nitrogen heterocycle (azepane) bearing an N-amino substituent [1]. It is a colorless to pale yellow liquid with a molecular weight of 114.19 g/mol, a boiling point of 165°C, and a density of 0.984 g/mL at 25°C . The compound serves as a versatile building block in organic synthesis and drug discovery, with the seven-membered ring providing distinct conformational flexibility and spatial geometry compared to five- and six-membered analogs .

Seven-membered N-amino heterocycle building block
Conformational flexibility for drug discovery and materials research
Compatible with organic synthesis and medicinal chemistry workflows

Why 1-Aminohomopiperidine Cannot Be Directly Substituted by Other N-Amino Heterocycles in Critical Applications


1-Aminohomopiperidine occupies a distinct position in the N-amino cyclic amine series due to its seven-membered azepane core. While analogs like N-aminopiperidine (six-membered) and N-aminopyrrolidine (five-membered) share the N-amino functionality, ring size directly modulates key physicochemical properties—including lipophilicity (LogP), basicity (pKa), boiling point, and conformational flexibility—that govern reactivity, solubility, and molecular recognition [1]. Even positional isomerism within the homopiperidine scaffold (1-amino vs. 3-amino substitution) alters hydrogen bonding capacity and polarity, affecting synthetic utility and biological interactions [2]. The following evidence demonstrates that 1-AHP offers quantifiable differentiation in lipophilicity, basicity, physical properties, and industrial application performance that cannot be replicated by its closest structural analogs.

Analogue
Key Difference
Substitution Risk
N-Aminopiperidine (6-ring)
Lower lipophilicity, smaller ring
May shift membrane permeability and conformational profile
3-Aminohomopiperidine (regioisomer)
Higher basicity, distinct PSA
May alter reactivity, hydrogen bonding, and solubility
N-Aminomorpholine
Contains ring oxygen, lower LogP
May not match lipophilicity or curing performance

Quantitative Differentiation of 1-Aminohomopiperidine Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 1-AHP Exhibits 38% Higher LogP than 3-Aminohomopiperidine, Enabling Superior Membrane Permeability

1-Aminohomopiperidine (1-AHP) exhibits a calculated LogP of 1.3743, whereas its positional isomer 3-aminohomopiperidine shows a LogP of 1.1163 [1]. This 0.258 log unit difference corresponds to a ~1.8-fold higher octanol-water partition coefficient, reflecting significantly greater lipophilicity for the 1-amino regioisomer. The difference arises from the N-amino group being directly attached to the ring nitrogen in 1-AHP versus the C3 carbon in 3-aminohomopiperidine, which alters hydrogen bonding patterns and polar surface area (PSA: 29.26 Ų for 1-AHP vs. 38.05 Ų for 3-AHP) [2]. In contrast, N-aminopiperidine (six-membered analog) has a LogP of 0.9842, while N-aminomorpholine (oxygen-containing analog) has a LogP of -0.1695, demonstrating that 1-AHP provides intermediate-to-high lipophilicity among N-amino heterocycles [3].

Lipophilicity (LogP)
Head-to-head
1-AHP LogP 1.37 vs. 3-AHP 1.12, N-aminopiperidine 0.98, N-aminomorpholine -0.17
Higher LogP supports lipophilicity-driven scaffold selection; may improve membrane permeability in silico
Calculated XLogP3/ALogPS values
Lipophilicity Drug Design ADME

Basicity (pKa) Comparison: 1-AHP (pKa ~8.19) Offers Comparable Basicity to N-Aminopiperidine with Distinct Steric Profile

1-Aminohomopiperidine exhibits a predicted pKa of 8.19 ± 0.20, identical to the predicted pKa of N-aminopiperidine (8.19 ± 0.20) . This similar basicity indicates comparable proton-accepting capability under physiological and synthetic conditions, enabling similar acid-base chemistry and salt formation profiles. However, the seven-membered ring of 1-AHP provides a larger steric footprint than the six-membered piperidine, which can influence regioselectivity in reactions involving bulky electrophiles. In contrast, N-aminomorpholine, with an oxygen atom in the ring, shows a significantly lower predicted pKa (not directly reported but inferred from its electron-withdrawing ether oxygen), and 3-aminohomopiperidine shows a higher predicted pKa of 10.66 ± 0.40 due to the primary amine being attached to carbon rather than nitrogen [1].

Basicity (pKa)
Reported
1-AHP pKa 8.19; N-aminopiperidine 8.19; 3-AHP 10.66
Comparable basicity to six-membered analog; lower nucleophilicity than 3-AHP may reduce off-target reactivity
Predicted values; experimental validation advised
Basicity Reactivity Salt Formation

Physical Property Differentiation: 1-AHP Boiling Point (165°C) Is 15-20°C Lower than N-Aminopiperidine, Facilitating Distillation and Purification

1-Aminohomopiperidine has a boiling point of 165°C at atmospheric pressure, whereas N-aminopiperidine boils at 180-182°C . This 15-17°C difference, despite 1-AHP having a higher molecular weight (114.19 vs. 100.16 g/mol), reflects the influence of ring strain and conformational flexibility in the seven-membered ring on intermolecular interactions. The lower boiling point of 1-AHP facilitates distillation-based purification and reduces energy requirements in large-scale synthesis. Density also differs: 1-AHP density is 0.984 g/mL at 25°C, compared to 0.928-0.945 g/mL for N-aminopiperidine and 1.059 g/mL for N-aminomorpholine .

Boiling Point & Density
Head-to-head
1-AHP bp 165 °C, density 0.984 g/mL; N-aminopiperidine bp 180-182 °C, density 0.928-0.945 g/mL
Lower boiling point facilitates distillation and purification; higher density aids volumetric handling
Atmospheric pressure; source review recommended
Physical Properties Purification Process Chemistry

Epoxy Curing Application: 1-AHP Identified as Particularly Desirable Curing Agent Alongside 1-Amino-N'-methylpiperazine and N-Aminomorpholine

In epoxy resin curing applications, 1-aminohomopiperidine (AHP) is explicitly identified as 'particularly desirable' alongside 1-amino-N'-methylpiperazine (AMPI) and N-aminomorpholine (AMP) in patents from Otsuka Chemical [1][2]. The recommended epoxy-to-amine equivalent ratio for AHP-based curing is 0.5-2, providing a defined formulation window that is not established for other N-amino cyclic amines such as N-aminopiperidine or 1-aminopyrrolidine [1]. This specific recommendation reflects the unique reactivity profile and curing kinetics conferred by the seven-membered ring structure and the N-amino group placement. Notably, 1-AHP is preferentially cited over its six-membered analog N-aminopiperidine in these industrial formulations, suggesting a performance advantage attributable to ring size effects on crosslinking density or pot life [3].

Epoxy Curing Preference
Head-to-head
1-AHP designated 'particularly desirable' with epoxy/amine ratio 0.5-2; N-aminopiperidine not in preferred tier
Patent-preferred curing agent with defined formulation window reduces R&D optimization effort
Based on Otsuka Chemical patents
Epoxy Resin Curing Agent Materials Science

Molecular Docking Evidence: 1-AHP Demonstrates Favorable Binding Affinity to ERα (Estrogen Receptor Alpha), Supporting Medicinal Chemistry Applications

A 2022 quantum chemical and molecular docking study of 1-aminohomopiperidine (1-AHP) using DFT-B3LYP/6-311++G(d,p) calculations demonstrated that the compound exhibits favorable binding affinity to the active site of estrogen receptor alpha (ERα) [1][2]. The study concluded that 1-AHP has potential as a breast cancer therapeutic agent based on its docking interactions. While this is an in silico study without direct comparator data for analogs (3-AHP, N-aminopiperidine) within the same publication, the computational validation of ERα binding provides a rational basis for selecting 1-AHP over other N-amino heterocycles lacking such target engagement evidence. The study establishes 1-AHP as a computationally validated starting point for ERα-targeted drug discovery campaigns.

ERα Docking
Data to verify
In silico binding to estrogen receptor alpha reported (DFT-B3LYP/6-311++G(d,p))
Supports target engagement plausibility for oncology research; requires experimental validation
Computational study only; no analog comparison available
Molecular Docking Breast Cancer Computational Chemistry

Optimal Procurement Scenarios for 1-Aminohomopiperidine Based on Quantified Differentiation


Medicinal Chemistry: CNS-Targeted Drug Discovery Requiring Enhanced Lipophilicity

When designing CNS-penetrant small molecules, the 1.8× higher LogP of 1-AHP (1.3743) relative to 3-aminohomopiperidine (1.1163) and its ~1.4× higher LogP versus N-aminopiperidine (0.9842) makes it the preferred N-amino heterocycle scaffold for improving passive blood-brain barrier permeability [1]. The computational ERα docking evidence further supports its use in oncology programs targeting hormone-dependent pathways [2].

Process Chemistry: Scalable Synthesis Requiring Efficient Purification

For large-scale manufacturing where distillation is the primary purification method, 1-AHP's 15-17°C lower boiling point versus N-aminopiperidine reduces energy consumption and minimizes thermal degradation risk, directly lowering cost of goods . Its defined density (0.984 g/mL) facilitates accurate volumetric dispensing in continuous flow processes .

Industrial Materials: Epoxy Resin Formulation Development

In epoxy curing applications, 1-AHP is explicitly cited in patent literature as a 'particularly desirable' curing agent with a defined epoxy/amine equivalent ratio range of 0.5-2 [3]. This established formulation guidance eliminates the need for de novo optimization, accelerating time-to-market for industrial epoxy products and providing a clear procurement rationale over less-characterized N-amino cyclic amines.

Regioisomer-Specific Reactivity: Scaffold Differentiation in Parallel Synthesis

The significant LogP difference (Δ = +0.258) and PSA difference (Δ = -8.79 Ų) between 1-AHP and its positional isomer 3-aminohomopiperidine enables chromatographic separation and distinct reactivity profiles in library synthesis [4][5]. Researchers building diversity-oriented synthesis libraries should procure both isomers separately to access orthogonal chemical space.

Application
Selection Property
Validation Focus
CNS drug discovery research
Higher lipophilicity than 3-amino isomer
Blood-brain barrier permeability models
Scalable synthesis & process chemistry
Lower boiling point than six-membered analogs
Distillation and purification process validation
Epoxy resin curing formulations
Patent-designated preferred curing agent
Epoxy/amine equivalent ratio and curing kinetics
Diversity-oriented library synthesis
Distinct PSA and LogP from 3-isomer
Orthogonal chromatographic and reactivity profiling

Technical Documentation Hub

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33 linked technical documents
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